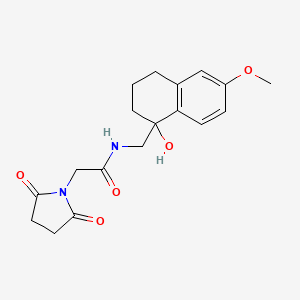
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride is a chemical compound used in structure-function studies of substrate oxidation by bovine serum amine oxidase . It has a molecular formula of C9H11NO • HCl .
Molecular Structure Analysis
The molecular structure of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride can be represented by the InChI code: 1S/C9H11NO.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H . This indicates that the compound consists of a benzene ring with an aminomethyl group at the 4th position and an ethanone group attached to the benzene ring.Physical And Chemical Properties Analysis
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride is a white to yellow powder or crystals . It has a molecular weight of 185.65 and a melting point range of 222-228°C . The compound is stable at room temperature .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of various compounds related to 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride and their antimicrobial properties. For instance, Wanjari (2020) explored the synthesis and antimicrobial activity of a related heterocyclic compound, emphasizing its pharmaceutical and medicinal applications (Wanjari, 2020). Similarly, Patel et al. (2011, 2012) investigated derivatives of 1-(4-(Aminomethyl)phenyl)ethanone for their antimicrobial activity, showcasing the compound's relevance in battling bacterial infections (Patel, Nimavat, Vyas, & Patel, 2011); (Patel & Patel, 2012).
Photoremovable Protecting Group for Carboxylic Acids
Atemnkeng et al. (2003) introduced a photoremovable protecting group for carboxylic acids using a derivative of 1-(4-(Aminomethyl)phenyl)ethanone. This showcases the compound's utility in facilitating the release of protected compounds (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Anticancer Potential
A derivative of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride showed promising antiproliferative activity in cancer research. Via et al. (2008) found that this compound acts by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II, suggesting its potential as an anti-cancer agent (Via, Gia, Gasparotto, & Ferlin, 2008).
Synthesis of Branched Tryptamines
Salikov et al. (2017) demonstrated the synthesis of branched tryptamines using cyclopropylketone arylhydrazones, a process involving a derivative of 1-(4-(Aminomethyl)phenyl)ethanone. This highlights the compound's application in synthesizing complex organic molecules (Salikov, Trainov, Levina, Belousova, Medvedev, & Tomilov, 2017).
Molecular Docking and ADMET Studies
Satya et al. (2022) conducted molecular docking and ADMET studies on Ethanone, a derivative of 1-(4-(Aminomethyl)phenyl)ethanone, revealing its potential antimicrobial properties. The study underscores the compound's role in understanding molecular interactions and drug efficacy (Satya, S. B. V., & Aiswariya, 2022).
Cobalt Cubane Clusters Synthesis
Zhang et al. (2019) used derivatives of 1-(4-(Aminomethyl)phenyl)ethanone in the synthesis of cobalt cubane clusters. Their study demonstrates the compound's utility in synthesizing complex inorganic structures with potential applications in magnetism and materials science (Zhang, Deng, Zhang, & Zhang, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The future directions for the use and study of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride are not explicitly mentioned in the search results. Given its use in structure-function studies of substrate oxidation by bovine serum amine oxidase , it may continue to be a valuable tool in biochemical research.
特性
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLKRLRINSCOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride | |
CAS RN |
66522-66-5 |
Source


|
| Record name | 1-[4-(aminomethyl)phenyl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

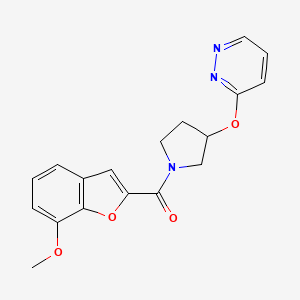
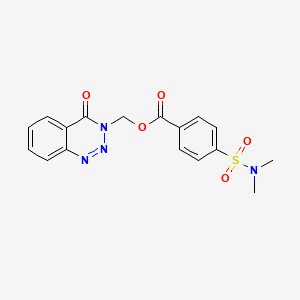
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2580666.png)
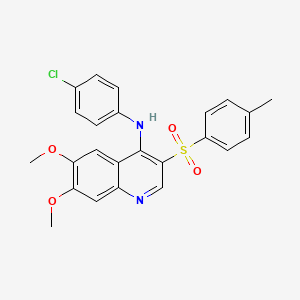
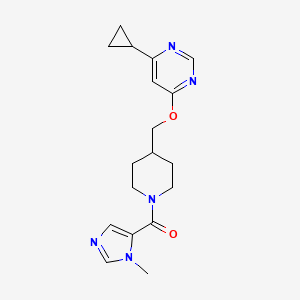
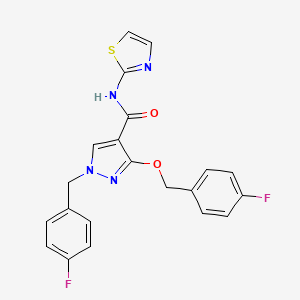
![1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2580675.png)

![3-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2580677.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate](/img/structure/B2580681.png)

